

GSK6853 Grating-Coupled Interferometry GCI kinetics

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Compound Focus: GSK6853

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GCI Technology Comparison

The table below summarizes how Grating-Coupled Interferometry (GCI) compares to other common label-free biosensor technologies, based on manufacturer specifications and recent application studies [1].

Feature	Grating-Coupled Interferometry (GCI)	Surface Plasmon Resonance (SPR)	Bi-layer Interferometry (BLI)
Detection Principle	Waveguide interferometry; measures phase shift in an evanescent field [1].	Measures change in refractive index at a metal surface [1].	Analyzes interference pattern of white light reflected from two surfaces [1].
Sensitivity	Very high (<0.01 pg/mm ²); suitable for fragments and small molecules [1] [2].	High	Moderate
Kinetic Range (off-rates)	Broad (up to $k_d = 10 \text{ s}^{-1}$) [1].	Limited (up to $k_d = 1 \text{ s}^{-1}$) [1].	Narrow (up to $k_d = 0.1 \text{ s}^{-1}$) [1].
Measurement Conditions	Flow-based system [1].	Flow-based system [1].	Dip-and-read format, no microfluidics [1].

Feature	Grating-Coupled Interferometry (GCI)	Surface Plasmon Resonance (SPR)	Biolayer Interferometry (BLI)
Application Flexibility	Suitable for a wide range, from small molecules to viruses in crude samples [1].	Limited suitability for fragments, viruses, and complex matrices [1].	Limited suitability for peptides, proteins, and viruses [1].

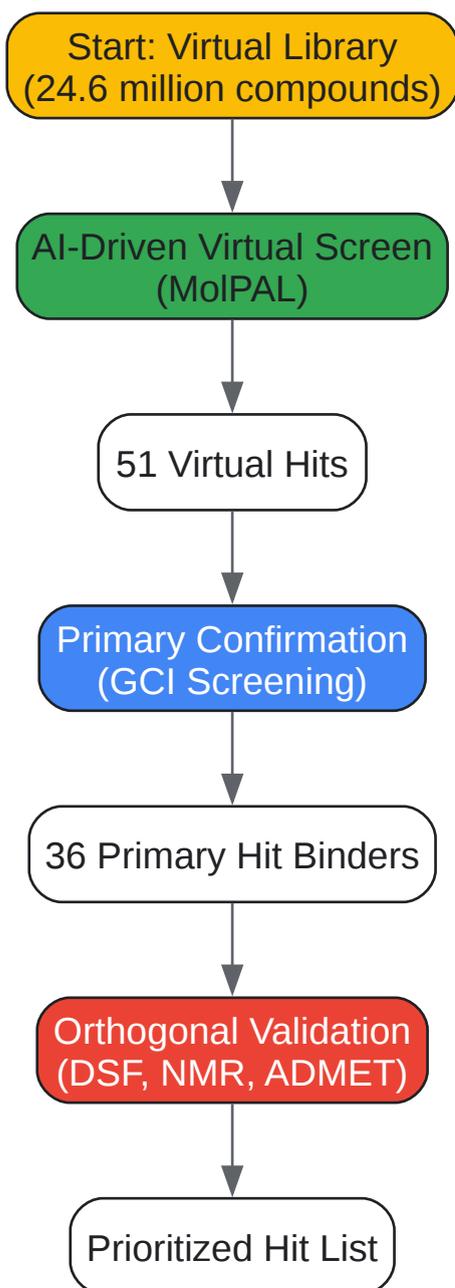
GCI Kinetic Data for BRPF1b Inhibitors

Recent studies have successfully used GCI to characterize the binding of inhibitors to the BRPF1b bromodomain. The following table summarizes the kinetic data obtained via GCI for the known inhibitor **GSK6853** and several new hits identified from a large-scale virtual screen [3] [4]. This demonstrates GCI's practical application for compounds of this class.

Compound	Molecular Weight (g/mol)	KD (μM)	Association Rate (k_a) ($\text{M}^{-1}\text{s}^{-1}$)	Dissociation Rate (k_d) (s^{-1})
GSK6853	409	0.078	1.3×10^6	0.01
NI-57	383	0.086	1.9×10^7	0.16
Compound 1	448	44	4.6×10^4	2.0
Compound 2	431	46	4.8×10^4	2.2
Compound 5	354	186	8.4×10^3	1.6

Experimental Workflow for Hit Identification with GCI

The kinetic data for the new BRPF1b hits was generated as part of an integrated hit-identification workflow named BioPALS. The diagram below illustrates this process, which combines AI-driven virtual screening with biophysical validation, centering on GCI for primary confirmation [3] [4].



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Key Experimental Method Details

For researchers looking to implement similar studies, here are the core methodological details from the studies cited above:

- **Ligand Immobilization:** The BRPF1b bromodomain was immobilized on a GCI sensor chip (likely a polycarboxylate surface) to create the binding surface [3] [1].
- **Analyte Running:** The 51 virtual hit compounds were screened as analytes at a single concentration of 100 μM using the **waveRAPID** pulsing method [3] [4]. This method pulses the sample over the sensor surface at increasing durations, enabling efficient determination of binding kinetics from a single injection [3].
- **Data Analysis:** Binding kinetics (association rate k_a , dissociation rate k_d , and equilibrium dissociation constant K_D) were determined through multicycle kinetics analysis for confirmed hits [3].

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